molecular formula C7H14O3 B1614855 Ethyl 2-hydroxy-2-methylbutanoate CAS No. 77-70-3

Ethyl 2-hydroxy-2-methylbutanoate

Cat. No.: B1614855
CAS No.: 77-70-3
M. Wt: 146.18 g/mol
InChI Key: KIYWRWLZHQZKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-methylbutanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from butanoic acid and ethanol. This compound is known for its pleasant fruity aroma and is commonly found in various fruits and beverages. It is also used in the flavor and fragrance industry due to its appealing scent.

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-2-methylbutanoate is a chemical compound that has been identified in various fruits, beverages, and other foodstuffs . .

Mode of Action

It has been identified as a potential marker of lactic acid bacteria esterase activity . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which could potentially be a mechanism of action for this compound.

Biochemical Pathways

Given its potential role as a marker of lactic acid bacteria esterase activity, it may be involved in the metabolism of esters in the body .

Result of Action

It has been identified in various foodstuffs and beverages, suggesting it may contribute to their flavor profiles .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the concentration of this compound in wines was found to be considerably below the detection threshold, indicating that its direct effect on fruity aroma modulation is limited . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as concentration and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydroxy-2-methylbutanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a potential marker of lactic acid bacteria esterase activity . This ester interacts with esterase enzymes, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and acid. The interaction between this compound and esterase enzymes is crucial for understanding its metabolic pathways and its role in various biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes and proteins within cells, thereby affecting cellular functions . For instance, it has been observed to impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound may influence cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as esterases, and modulate their activity . By inhibiting or activating these enzymes, this compound can influence various biochemical pathways. Additionally, it may interact with transcription factors or other regulatory proteins, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular functions, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions and metabolic pathways . At higher doses, it may lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . This compound is metabolized by esterases, leading to the formation of alcohol and acid. Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical roles and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its biochemical activity and overall physiological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can participate in metabolic processes, or to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-2-methylbutanoate can be synthesized through the esterification of 2-hydroxy-2-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-methylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 2-hydroxy-2-methylbutanoic acid and ethanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Hydrolysis: 2-hydroxy-2-methylbutanoic acid and ethanol.

    Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.

    Reduction: The primary alcohol corresponding to the ester.

Scientific Research Applications

Ethyl 2-hydroxy-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research explores its potential as a flavoring agent in pharmaceuticals to improve the palatability of oral medications.

    Industry: It is used in the flavor and fragrance industry to create fruity scents and flavors in products such as perfumes, food, and beverages.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-methylbutanoate is similar to other esters such as ethyl 2-hydroxy-3-methylbutanoate and ethyl 2-hydroxy-4-methylpentanoate. its unique structure, with a hydroxyl group on the second carbon, gives it distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific applications where its specific aroma and reactivity are desired.

List of Similar Compounds

  • Ethyl 2-hydroxy-3-methylbutanoate
  • Ethyl 2-hydroxy-4-methylpentanoate
  • Methyl 2-hydroxy-3-methylbutanoate
  • Ethyl 2-hydroxy-2-ethylbutanoate

Properties

IUPAC Name

ethyl 2-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(3,9)6(8)10-5-2/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYWRWLZHQZKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861630
Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Caramelised, nutty aroma
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1640/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water; soluble in most non-polar organic solvents, Sparingly soluble (in ethanol)
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1640/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.974
Record name (+\/-)-Ethyl 2-hydroxy-2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1640/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

77-70-3
Record name 2-Hydroxy-2-methylbutyric acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxy-2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HYDROXY-2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGG7G355MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+/-)-Ethyl 2-hydroxy-2-methylbutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-2-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-2-methylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-hydroxy-2-methylbutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-hydroxy-2-methylbutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-hydroxy-2-methylbutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-2-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.